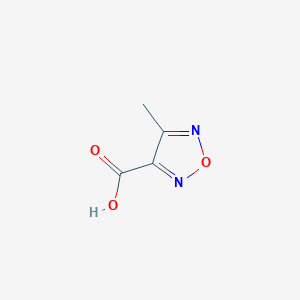
4,6-Dichloro-2-(pipéridin-1-yl)pyrimidine
Vue d'ensemble
Description
4,6-Dichloro-2-(piperidin-1-yl)pyrimidine is a heterocyclic compound with the molecular formula C9H11Cl2N3 It is characterized by a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a piperidin-1-yl group at position 2
Applications De Recherche Scientifique
4,6-Dichloro-2-(piperidin-1-yl)pyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
It’s known that pyrimidine derivatives are widely used in drug discovery and have shown a wide variety of biological activities .
Mode of Action
It’s known that piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Biochemical Pathways
It’s known that piperidine derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
It’s known that piperidine derivatives can have a wide range of effects at the molecular and cellular level due to their diverse biological activities .
Analyse Biochimique
Biochemical Properties
4,6-Dichloro-2-(piperidin-1-yl)pyrimidine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as an inhibitor for cyclic adenosine monophosphate-phosphodiesterase in platelets, supporting the inhibition of adenosine and preventing the absorption of vascular and blood cells . Additionally, it strengthens prostacyclin anti-aggregation activity and enhances the biosynthesis of prostacyclin . These interactions highlight the compound’s importance in regulating biochemical pathways and cellular functions.
Cellular Effects
4,6-Dichloro-2-(piperidin-1-yl)pyrimidine has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to exhibit strong antiproliferative activity by inhibiting tubulin polymerization, which is crucial for cell division . This inhibition can lead to the suppression of cancer cell growth and proliferation, making it a potential candidate for anticancer therapies.
Molecular Mechanism
The molecular mechanism of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity and function. For example, it inhibits cyclic adenosine monophosphate-phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate in cells . This elevation in cyclic adenosine monophosphate levels can modulate various cellular processes, including gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at temperatures between 0-8°C . Its degradation over time can impact its efficacy and potency in biochemical assays and experiments.
Dosage Effects in Animal Models
The effects of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting cancer cell proliferation. At higher doses, it may cause toxic or adverse effects. For instance, high doses of the compound can lead to cytotoxicity and damage to healthy cells . Therefore, determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
4,6-Dichloro-2-(piperidin-1-yl)pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of cyclic adenosine monophosphate-phosphodiesterase affects the cyclic adenosine monophosphate signaling pathway, which plays a vital role in cellular metabolism . Additionally, its interactions with other enzymes can influence the synthesis and degradation of key metabolites, further impacting cellular metabolic processes.
Transport and Distribution
The transport and distribution of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine is crucial for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the cytoplasm or nucleus, where it can interact with its target enzymes and proteins . The subcellular distribution of the compound can influence its effectiveness in modulating cellular processes and biochemical pathways.
Méthodes De Préparation
The synthesis of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with piperidine. The reaction is usually carried out in an organic solvent such as acetonitrile or dioxane, under reflux conditions . The process can be summarized as follows:
Starting Materials: 4,6-dichloropyrimidine and piperidine.
Reaction Conditions: Reflux in acetonitrile or dioxane.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
4,6-Dichloro-2-(piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines or thiols, leading to the formation of disubstituted pyrimidines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, forming biaryl derivatives.
Common reagents used in these reactions include palladium catalysts for cross-coupling and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
4,6-Dichloro-2-(piperidin-1-yl)pyrimidine can be compared with other similar compounds such as:
4,6-Dichloropyrimidine: Lacks the piperidin-1-yl group, making it less versatile in certain synthetic applications.
2,4,6-Trichloropyrimidine:
6-(Piperidin-1-yl)pyrimidine-2,4-diamine:
The uniqueness of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Propriétés
IUPAC Name |
4,6-dichloro-2-piperidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3/c10-7-6-8(11)13-9(12-7)14-4-2-1-3-5-14/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXXDXQRYCWVSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282654 | |
| Record name | 4,6-dichloro-2-(piperidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7038-67-7 | |
| Record name | 4,6-Dichloro-2-(1-piperidinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7038-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 27082 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007038677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7038-67-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-dichloro-2-(piperidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















